molecular formula C12H22N2O5 B2688314 (2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)pentanoic acid CAS No. 2309431-70-5

(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)pentanoic acid

Cat. No.: B2688314
CAS No.: 2309431-70-5
M. Wt: 274.317
InChI Key: JNNJOMPUVLLTKR-MRVPVSSYSA-N
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Description

This compound features a pentanoic acid backbone with a Boc-protected aminoacetamido group at the second carbon (R-configuration). The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, a critical feature in peptide synthesis to prevent undesired side reactions . It is primarily used in pharmaceutical research for constructing peptide chains or as a building block in organic synthesis .

Properties

IUPAC Name

(2R)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-5-6-8(10(16)17)14-9(15)7-13-11(18)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,18)(H,14,15)(H,16,17)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNJOMPUVLLTKR-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)pentanoic acid, commonly referred to as Boc-D-Ala-OH, is a derivative of alanine with significant implications in medicinal chemistry and peptide synthesis. This compound is of particular interest due to its potential biological activities, including its role as an amino acid building block in peptide synthesis and its interactions with various biological systems.

  • Chemical Formula : C₁₀H₁₅N₃O₄
  • Molecular Weight : 213.23 g/mol
  • CAS Number : 63039-46-3
  • InChI Key : AMKHAJIFPHJYMH-SSDOTTSWSA-N

Biological Activity Overview

The biological activity of Boc-D-Ala-OH primarily revolves around its use in synthesizing peptides that can exhibit various pharmacological effects. Research has shown that compounds with similar structures can act as inhibitors or modulators of enzyme activity, particularly in the context of protease inhibition and receptor binding.

Boc-D-Ala-OH may exert its biological effects through:

  • Enzyme Inhibition : Compounds like Boc-D-Ala-OH can inhibit serine and cysteine proteases, which are crucial for numerous biological processes including protein digestion and cell signaling.
  • Receptor Interaction : As a structural analog of natural amino acids, it can interact with various receptors, potentially modulating their activity.

1. Peptide Synthesis and Activity

Research by Casimir et al. (2002) demonstrated that Boc-D-Ala-OH could be effectively used in the synthesis of bioactive peptides. The study highlighted the compound's ability to maintain stereochemical integrity during synthesis, which is essential for the biological activity of peptides.

StudyFindings
Casimir et al. (2002)Successfully synthesized peptides using Boc-D-Ala-OH, demonstrating its utility in maintaining stereochemistry.
Lee et al. (2000)Explored the role of similar compounds in inhibiting serine proteases, suggesting potential applications in drug design.

2. Pharmacological Applications

A study published in Aldrichimica Acta (2004) noted that derivatives of Boc-D-Ala-OH showed promise in modulating immune responses through their action on specific proteases involved in inflammatory pathways.

Comparative Analysis of Similar Compounds

Compound NameStructureBiological Activity
Boc-D-Ala-OHBoc-D-Ala-OHUsed as a building block for peptide synthesis; potential protease inhibitor.
Boc-L-Val-OHBoc-L-Val-OHExhibits antimicrobial properties; used in antibiotic peptide synthesis.
Boc-L-Leu-OHBoc-L-Leu-OHKnown for enhancing peptide stability and bioactivity; used in cancer research.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
(R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid (132605-96-0) C₁₃H₂₅NO₄ 259.34 Boc-protected aminomethyl group at C2; methyl branch at C4 Increased lipophilicity due to C4 methyl group; enhanced steric hindrance
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid (55780-90-0) C₁₂H₂₃NO₄ 245.32 Boc-amino group at C2; methyl branch at C3 Stereochemical complexity affects enzyme interactions; lower solubility in polar solvents
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid (N/A) C₁₂H₂₃NO₄ 245.32 Boc group at C3; methyl at C4 Altered solubility profile; potential for modified peptide chain elongation
(2S)-2-[(tert-butoxy)carbonyl]amino]-5-(3-nitrocarbamimidamido)pentanoic acid (N/A) C₁₃H₁₈N₆O₆ 366.32 Nitrocarbamimidamido group at C5 High reactivity due to nitro group; reduced stability under basic conditions
(2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid (287210-83-7) C₁₃H₂₅NO₄ 259.34 N-methyl Boc group; dimethyl groups at C4 Extreme hydrophobicity; limited aqueous solubility
(2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid (1012341-50-2) C₂₃H₂₉NO₄ 383.48 Biphenyl group at C5; methyl at C2 High steric bulk; potential for targeting hydrophobic protein pockets

Key Comparative Insights

Lipophilicity and Solubility :

  • The target compound’s acetamido group imparts moderate polarity, whereas analogs with methyl or biphenyl substituents (e.g., ) exhibit significantly higher lipophilicity. For example, the biphenyl-containing analog has a logP ~4.5 (estimated), compared to ~2.0 for the target compound.
  • The nitro-substituted analog shows polar nitro groups but paradoxically lower solubility due to intermolecular hydrogen bonding limitations.

Reactivity in Peptide Synthesis :

  • Boc deprotection (using TFA or HCl) is consistent across analogs, but steric hindrance varies. The dimethyl-substituted compound requires longer deprotection times due to hindered accessibility .
  • The nitrocarbamimidamido group in introduces competing reaction pathways, necessitating careful pH control during synthesis .

Applications :

  • Target Compound : Ideal for standard peptide elongation where moderate steric bulk is acceptable .
  • Biphenyl Analog : Used in targeting hydrophobic domains of proteins (e.g., kinase inhibitors).
  • N-Methyl Boc Analog : Applied in synthesizing peptidomimetics with enhanced metabolic stability.

Stability and Handling Considerations

  • Thermal Stability : Boc-protected compounds generally decompose above 150°C. The nitro-substituted analog is less thermally stable (decomposition at ~100°C) .
  • Storage : Most analogs require storage at -20°C under inert gas to prevent Boc group hydrolysis. The methyl-substituted compound is more moisture-sensitive than the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)pentanoic acid?

  • Methodological Answer : The compound is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. The tert-butoxycarbonyl (Boc) group protects the amine during coupling reactions. For example, tert-butyl esters (e.g., (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexyl-2-hydroxypropanoic acid) are synthesized using Boc-anhydride in dichloromethane with a catalytic base like DMAP . Post-synthesis, the Boc group is selectively removed with trifluoroacetic acid (TFA) to avoid side reactions .

Q. How can the purity of this compound be verified after synthesis?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) is standard. For example, similar Boc-protected compounds (e.g., 3-[(tert-butoxycarbonyl)amino]-5-hydroxybenzoic acid) show retention times between 8–12 minutes under 0.1% TFA conditions . Mass spectrometry (HRMS-ESI) confirms molecular weight, as demonstrated for tert-butyl esters with [M+H]+ peaks .

Q. What spectroscopic techniques are used to confirm its stereochemistry?

  • Methodological Answer : 1H-NMR and 13C-NMR are critical. Key signals include:

  • δ 1.48 ppm (s, 9H, Boc tert-butyl group).
  • δ 4.56 ppm (q, J=8 Hz, α-proton of the pentanoic acid backbone).
  • δ 7.35–7.38 ppm (m, aromatic protons if phenyl groups are present in intermediates) . Chiral HPLC with a cellulose-based column can resolve enantiomeric impurities .

Advanced Research Questions

Q. How does the Boc group’s stability impact experimental design in peptide coupling?

  • Methodological Answer : The Boc group is acid-labile but stable under basic conditions. During peptide elongation, TFA (20–50% in DCM) selectively removes Boc without cleaving other acid-stable protecting groups (e.g., benzyloxycarbonyl). However, prolonged exposure to TFA can hydrolyze the pentanoic acid backbone, necessitating timed deprotection steps .

Q. What strategies mitigate racemization during amide bond formation with this compound?

  • Methodological Answer : Racemization is minimized using coupling agents like HOBt/DCC or OxymaPure/DIC, which reduce carbodiimide-induced side reactions. For example, Z-Gly-Leu-Gly-OH (a tripeptide analog) retained >98% enantiomeric purity under these conditions . Low temperatures (0–4°C) and short reaction times further suppress racemization .

Q. How can computational modeling optimize its use in receptor-binding studies?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like the P2Y2 receptor. A fluorescent analog, (S,E)-5-((5-(bis(4-chlorophenyl)methyl)thiazol-2-yl)amino)-...pentanoic acid, was designed using DFT calculations to optimize electronic properties for imaging .

Critical Considerations

  • Contradictions in Evidence : While Boc deprotection is typically performed with TFA notes tert-butyl esters may require harsher conditions (e.g., HCl/dioxane), risking backbone degradation. Validate conditions via TLC/MS monitoring.
  • Stereochemical Integrity : highlights racemization risks for (R)-2-acetamido derivatives under basic conditions, emphasizing the need for pH control during synthesis .

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